3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride 3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20434230
InChI: InChI=1S/C6H11F2NO.ClH/c7-6(8)10-3-4-1-5(9)2-4;/h4-6H,1-3,9H2;1H
SMILES:
Molecular Formula: C6H12ClF2NO
Molecular Weight: 187.61 g/mol

3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride

CAS No.:

Cat. No.: VC20434230

Molecular Formula: C6H12ClF2NO

Molecular Weight: 187.61 g/mol

* For research use only. Not for human or veterinary use.

3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride -

Specification

Molecular Formula C6H12ClF2NO
Molecular Weight 187.61 g/mol
IUPAC Name 3-(difluoromethoxymethyl)cyclobutan-1-amine;hydrochloride
Standard InChI InChI=1S/C6H11F2NO.ClH/c7-6(8)10-3-4-1-5(9)2-4;/h4-6H,1-3,9H2;1H
Standard InChI Key YKXNKZGBUYAZGT-UHFFFAOYSA-N
Canonical SMILES C1C(CC1N)COC(F)F.Cl

Introduction

3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride is a chemical compound of growing interest in pharmaceutical and chemical research. It is characterized by its unique cyclobutane structure, functionalized with a difluoromethoxy group, and exists as a hydrochloride salt to enhance stability and solubility. Below, we provide an in-depth analysis of its properties, synthesis, applications, and safety profile.

Synthesis

The synthesis of 3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride typically involves:

  • Difluoromethylation Process: This step introduces the difluoromethoxy group using reagents such as difluoromethyl ethers or fluorinating agents.

  • Cyclobutane Ring Formation: The cyclobutane core is constructed via cyclization reactions.

  • Amination and Hydrochloride Salt Formation: The amine group is introduced, followed by conversion into its hydrochloride salt for enhanced stability.

Advancements in difluoromethylation techniques have streamlined this process, improving yield and reducing by-products.

Scientific Research

  • Chemical Reactions: Used as a reagent in studying difluoromethylation processes.

  • Biological Studies: Investigates the role of vasopressin V1a receptors in physiological processes.

Pharmaceutical Potential

The compound's ability to selectively interact with vasopressin V1a receptors highlights its potential in drug development for conditions such as:

  • Hyponatremia

  • Blood pressure regulation disorders

Industrial Use

It serves as an intermediate in synthesizing pharmaceuticals and other fine chemicals.

Mechanism of Action

The compound acts as a selective vasopressin V1a receptor antagonist. By binding to this receptor, it modulates pathways involved in water retention and blood pressure regulation. Ongoing research aims to elucidate its full molecular mechanism and therapeutic potential.

GHS Classification

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Statements

Appropriate protective measures include:

  • Avoiding inhalation or ingestion.

  • Using gloves and goggles during handling.

  • Storing in a cool, dry place.

Comparison with Similar Compounds

CompoundReceptor TargetApplication
ConivaptanNon-selective vasopressin receptor antagonistHyponatremia
TolvaptanSelective V2 receptor antagonistPolycystic kidney disease
LixivaptanSelective V2 receptor antagonistSimilar to Tolvaptan

Compared to these compounds, 3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride uniquely targets the V1a receptor, offering distinct therapeutic opportunities.

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